molecular formula C20H26N2O5S B3932194 N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B3932194
M. Wt: 406.5 g/mol
InChI Key: OKVHVQFTUGNUFD-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide is a complex organic compound that features a bicyclo[3.3.1]nonane core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[3.3.1]nonane framework is known for its rigidity and unique three-dimensional shape, which can impart interesting biological and chemical properties to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the bicyclo[3.3.1]nonane core through a series of cyclization reactions. For example, the Diels-Alder reaction can be employed to form the bicyclic structure, followed by functional group modifications to introduce the necessary substituents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

What sets N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide apart from these similar compounds is the presence of the morpholine and sulfonylphenyl groups. These functional groups can significantly alter the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c23-19-14-3-1-4-15(19)12-16(11-14)20(24)21-17-5-2-6-18(13-17)28(25,26)22-7-9-27-10-8-22/h2,5-6,13-16H,1,3-4,7-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHVQFTUGNUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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